3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structure with a cyclohexyl group attached to a diazabicyclo nonane framework. This compound is of significant interest in the field of organic chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition reaction. This involves the reaction of azomethine ylides with alkenes, followed by reduction and lactamization. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for the diastereoselective synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and one-pot synthesis are often employed to enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, particularly involving the nitro or azide groups, are common in the synthesis process.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Zinc dust and acetic acid are often used for reduction reactions.
Bases: Triethylamine is commonly used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro or azide intermediates leads to the formation of amines, which can further undergo lactamization to form the desired bicyclic structure .
Scientific Research Applications
3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds.
Medicine: The compound’s derivatives are explored for their potential antibacterial and antitumor properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane and its derivatives involves interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Lacks the cyclohexyl group but shares the core bicyclic structure.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, often studied for its biological activities.
Uniqueness
3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-cyclohexyl-3,9-diazabicyclo[4.2.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-4-13(5-3-1)15-9-8-11-6-7-12(10-15)14-11/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRLVAOXBORFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.